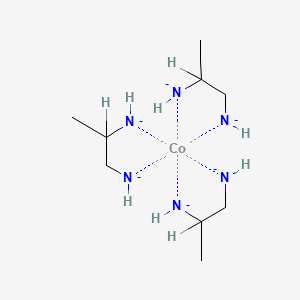
1-Azanidylpropan-2-ylazanide;cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azanidylpropan-2-ylazanide;cobalt is a coordination compound that features cobalt as the central metal ion
Preparation Methods
The synthesis of 1-Azanidylpropan-2-ylazanide;cobalt typically involves the reaction of cobalt salts with appropriate ligands under controlled conditions. Common synthetic routes include:
Solution-based methods: These involve dissolving cobalt salts in a solvent and adding the ligand to form the desired complex.
Solid-state reactions: These involve grinding the cobalt salt and ligand together, followed by heating to induce the reaction.
Hydrothermal synthesis: This method involves reacting the cobalt salt and ligand in a sealed vessel at elevated temperatures and pressures.
Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Azanidylpropan-2-ylazanide;cobalt undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: The compound can be reduced, often resulting in the formation of lower oxidation state cobalt species.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as amines and phosphines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azanidylpropan-2-ylazanide;cobalt has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a contrast agent in magnetic resonance imaging (MRI) and as a drug delivery system.
Industry: It is used in the production of advanced materials, such as magnetic fluids and supercapacitors.
Mechanism of Action
The mechanism by which 1-Azanidylpropan-2-ylazanide;cobalt exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic applications, the cobalt center facilitates the activation of substrates through coordination and electron transfer processes. In biological systems, the compound may interact with cellular components, leading to the generation of reactive oxygen species and subsequent biological effects.
Comparison with Similar Compounds
1-Azanidylpropan-2-ylazanide;cobalt can be compared with other cobalt coordination compounds, such as:
Cobalt(II) chloride: A simple cobalt salt with different reactivity and applications.
Cobalt(III) acetylacetonate: A coordination compound with distinct catalytic properties.
Cobalt(II) nitrate: Another cobalt salt with unique chemical behavior.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct chemical and physical properties compared to other cobalt compounds.
Properties
CAS No. |
43223-45-6 |
|---|---|
Molecular Formula |
C9H24CoN6-6 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-azanidylpropan-2-ylazanide;cobalt |
InChI |
InChI=1S/3C3H8N2.Co/c3*1-3(5)2-4;/h3*3-5H,2H2,1H3;/q3*-2; |
InChI Key |
NRGOQLCRSYBFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















